N-(4-butylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

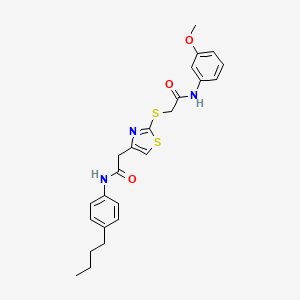

The compound N-(4-butylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 4-butylphenyl group attached to the nitrogen of the acetamide moiety.

- A thiazole ring linked to the acetamide via a methylene group.

- A thioether bridge connecting the thiazole to a 2-oxoethyl group.

- A 3-methoxyphenylamino substituent on the oxoethyl group.

This structure combines lipophilic (4-butylphenyl), electron-donating (3-methoxy), and heterocyclic (thiazole) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-3-4-6-17-9-11-18(12-10-17)25-22(28)14-20-15-31-24(27-20)32-16-23(29)26-19-7-5-8-21(13-19)30-2/h5,7-13,15H,3-4,6,14,16H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPDJKXVDSAXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex chemical compound with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazole ring, an acetamide group, and a butylphenyl moiety, contributing to its biological properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The key steps include the formation of the thiazole ring, followed by the introduction of the butylphenyl and methoxyphenyl groups. The synthetic pathway has been optimized for yield and purity, ensuring the compound is suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with thiazole structures have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in sensitive and resistant cancer cells by modulating signaling pathways related to cell survival and proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.1 | ROS generation leading to oxidative stress |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits both antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 64 µg/mL | Antibacterial |

| Candida albicans | 16 µg/mL | Antifungal |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate significant free radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study involving MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results that suggest its potential use as an alternative therapeutic agent.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The substitution pattern on the thiazole ring significantly impacts biological activity. For example:

- N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) () showed broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) due to its methyl and m-tolyl groups.

- N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) exhibited selective antifungal activity, highlighting the importance of halogenated aryl groups .

Role of the Acetamide Moiety

The acetamide side chain’s substituents modulate target binding:

- N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide () incorporates a nitro group, which is electron-withdrawing and may enhance reactivity.

- N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide () uses a sulfonamide group, improving hydrogen-bonding capacity .

Key Difference: The target compound’s thioether-linked 3-methoxyphenylamino group replaces sulfonamide or nitro functionalities. The thioether may confer metabolic stability, while the 3-methoxy group’s electron-donating nature could optimize receptor interactions.

Insights :

- Lipophilicity vs. Solubility : The 4-butylphenyl group in the target compound may enhance lipid bilayer penetration but could reduce solubility, necessitating formulation optimization.

- Electron-Donating Groups : The 3-methoxy group may improve binding to enzymes or receptors compared to electron-withdrawing groups (e.g., nitro).

- Thioether vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.